
(S)-N-Acetyl-2-amino-5-guanidinopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Acetyl-2-amino-5-guanidinopentanamide is a chemical compound known for its unique structure and properties It is a derivative of guanidine and is characterized by the presence of an acetyl group, an amino group, and a guanidino group attached to a pentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or L-arginine.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Guanidination: The acetylated intermediate is then subjected to guanidination using reagents like cyanamide or S-methylisothiourea to introduce the guanidino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions: (S)-N-Acetyl-2-amino-5-guanidinopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学研究应用
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (S)-N-Acetyl-2-amino-5-guanidinopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Protein Interactions: Modulating protein-protein interactions and signaling pathways.
Cellular Pathways: Affecting cellular pathways involved in metabolism, cell growth, and apoptosis.
相似化合物的比较
(S)-N-Acetyl-2-amino-5-guanidinopentanamide can be compared with other similar compounds, such as:
N-Acetyl-L-arginine: Similar in structure but lacks the guanidino group.
N-Acetyl-L-ornithine: Similar in structure but lacks the guanidino group.
Guanidinoacetic acid: Contains a guanidino group but differs in the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H17N5O2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(2S)-N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15)/t6-/m0/s1 |
InChI 键 |
PTMUSXLDYNJPJN-LURJTMIESA-N |
手性 SMILES |
CC(=O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(=O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




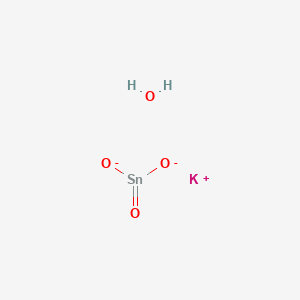
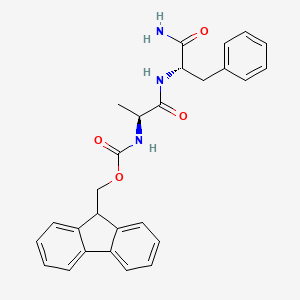

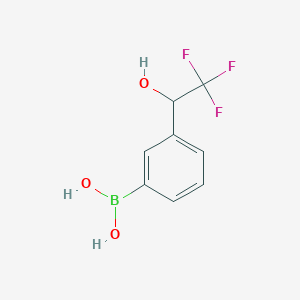
![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
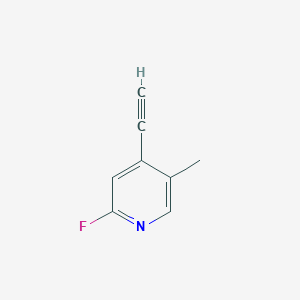
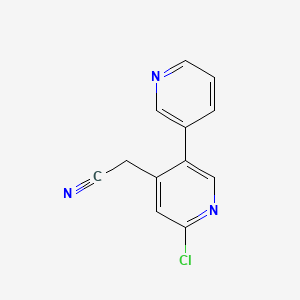
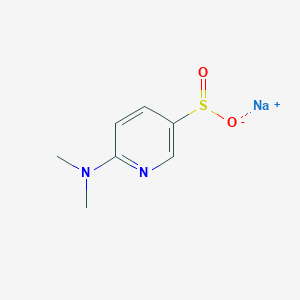

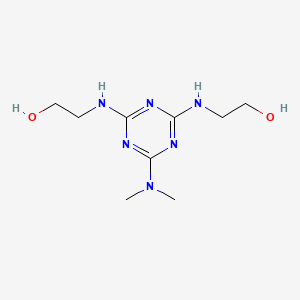
![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

